Tert-butyl (2-(1-chloroethyl)phenyl)carbamate
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Overview
Description
Tert-butyl (2-(1-chloroethyl)phenyl)carbamate is an organic compound with the molecular formula C13H18ClNO2 It is a derivative of carbamic acid and features a tert-butyl group, a phenyl ring, and a chloroethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(1-chloroethyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(1-chloroethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or base to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(1-chloroethyl)phenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to convert the chloroethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used in substitution reactions, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a ketone or aldehyde.
Scientific Research Applications
Tert-butyl (2-(1-chloroethyl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (2-(1-chloroethyl)phenyl)carbamate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The phenyl ring and tert-butyl group contribute to the compound’s stability and reactivity, influencing its overall biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-chloroethyl)carbamate: Similar structure but lacks the phenyl ring.
Tert-butyl bis(2-chloroethyl)carbamate: Contains two chloroethyl groups instead of one.
Tert-butyl (2-(1-hydroxyethyl)phenyl)carbamate: Hydroxyethyl group instead of chloroethyl.
Uniqueness
Tert-butyl (2-(1-chloroethyl)phenyl)carbamate is unique due to the presence of both a chloroethyl group and a phenyl ring, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C13H18ClNO2 |
---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
tert-butyl N-[2-(1-chloroethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H18ClNO2/c1-9(14)10-7-5-6-8-11(10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) |
InChI Key |
IEOPPJDGLVIVGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1NC(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
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